molecular formula C23H26N2O5S2 B4050501 N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

Cat. No.: B4050501
M. Wt: 474.6 g/mol
InChI Key: QFMUSNYFFPZPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O5S2 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.12831428 g/mol and the complexity rating of the compound is 804. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanines substituted with benzenesulfonamide derivative groups has shown promising results for photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitization mechanisms in PDT (Pişkin, Canpolat, & Öztürk, 2020). Additionally, the photophysical and photochemical properties of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents suggest potential photocatalytic applications, underscoring their significance in developing novel PDT agents (Öncül, Öztürk, & Pişkin, 2021).

Antimicrobial Activity

A study focusing on the synthesis of new benzenesulfonamides derived from N-sulfonation of 2-(4-methoxyphenyl)-1-ethanamine demonstrated significant biofilm inhibitory action against Escherichia coli, indicating potential as therapeutic agents with less cytotoxicity (Abbasi et al., 2019). This highlights the compound's role in developing new antimicrobial strategies.

Enzyme Inhibition

N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), revealing insights into their inhibition mechanism. This research underscores the potential of sulfonamide derivatives in therapeutic applications targeting carbonic anhydrase-related disorders (Di Fiore et al., 2011).

Material Science Applications

Methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized, showing potential for applications that require photoresponsive materials. The polymers exhibit trans–cis isomerization of the side chain azobenzene fragments upon illumination, which is relevant for developing smart materials and coatings (Ortyl, Janik, & Kucharski, 2002).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S2/c1-16-6-13-21(14-7-16)32(28,29)25(4)23-17(2)8-15-22(18(23)3)31(26,27)24-19-9-11-20(30-5)12-10-19/h6-15,24H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMUSNYFFPZPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
Reactant of Route 2
N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(4-methoxyphenyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.